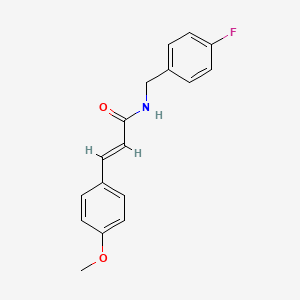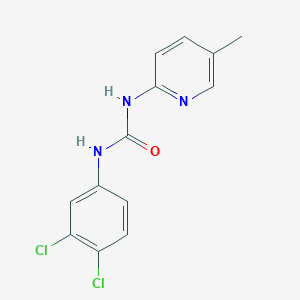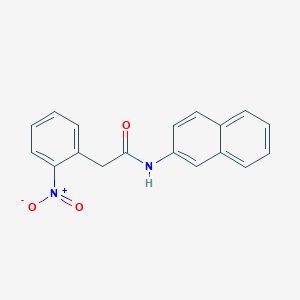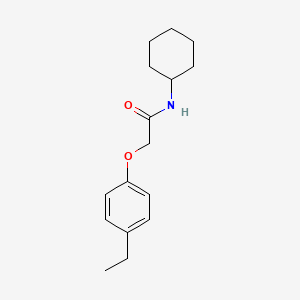
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FBA belongs to the class of acrylamides, which are widely studied for their diverse biological activities.
科学研究应用
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. This compound has also been investigated for its anti-inflammatory and neuroprotective activities. In addition, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in neuronal cells. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase-dependent pathway and inhibiting the expression of anti-apoptotic proteins. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In neuronal cells, this compound has been found to reduce oxidative stress and to protect against glutamate-induced excitotoxicity. In bacteria and fungi, this compound disrupts the cell membrane, leading to cell death.
实验室实验的优点和局限性
One advantage of using N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound may have limited solubility in certain solvents, which can be a challenge for some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research on N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to elucidate its mechanism of action. Another area of research is the development of this compound-based antimicrobial agents. Studies are needed to determine the spectrum of activity of this compound against different bacterial and fungal strains and to optimize its pharmacological properties. Finally, this compound may have potential as a neuroprotective agent, and further studies are needed to explore this possibility.
合成方法
The synthesis of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, and the yield of this compound is typically high. The purity of this compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVGPWDBFLRDS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)


![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)
![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)



![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)

